Benzyl-PEG4-acid

Übersicht

Beschreibung

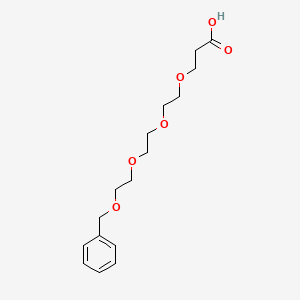

Benzyl-PEG4-acid is a polyethylene glycol (PEG) derivative containing a benzyl protecting group and a carboxylic acid group. This compound is primarily used as a PEG linker in various chemical and biological applications. The benzyl group serves as an alcohol protecting group, which can be removed via hydrogenolysis, while the carboxylic acid group can react with primary amine groups to form stable amide bonds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzyl-PEG4-acid can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with PEG4 under specific conditions to introduce the benzyl protecting group. The carboxylic acid group is then introduced through further chemical modifications .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes steps such as:

Reaction with Benzyl Alcohol: Introduction of the benzyl group.

Carboxylation: Introduction of the carboxylic acid group.

Purification: Techniques like crystallization or chromatography to achieve high purity

Types of Reactions:

Reduction: The benzyl group can be reduced to form the corresponding alcohol.

Substitution: The carboxylic acid group can participate in substitution reactions to form amides or esters.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) for amide bond formation

Major Products:

Oxidation Products: Benzaldehyde, benzoic acid.

Reduction Products: Benzyl alcohol.

Substitution Products: Amides, esters

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

Benzyl-PEG4-acid is extensively utilized in drug delivery systems due to its ability to enhance the solubility and bioavailability of therapeutic agents. The compound serves as a linker in the development of advanced drug delivery vehicles, including:

- Polymer-based Systems : The incorporation of this compound into polymeric matrices allows for controlled release of drugs, improving therapeutic efficacy while minimizing side effects. For instance, biodegradable polymers combined with this compound have shown promise in delivering chemotherapeutics effectively .

- PROTAC Development : In the realm of targeted protein degradation, this compound acts as a crucial linker in PROTAC (Proteolysis Targeting Chimeras) technology. This application is particularly relevant for recruiting specific proteins to the ubiquitin-proteasome system for degradation, thereby modulating cellular processes .

Bioconjugation

This compound is widely used in bioconjugation techniques to modify biomolecules such as proteins and peptides. Its hydrophilic PEG segment enhances solubility in biological systems, while the benzyl group facilitates interactions with various targets. Key applications include:

- Protein Modification : By forming stable amide bonds with primary amines through coupling reactions, this compound can be used to create conjugates that improve the stability and functionality of therapeutic proteins .

- Vaccine Development : The compound's ability to enhance the stability and solubility of antigens makes it valuable in vaccine formulation, aiding in the development of more effective immunotherapies .

Advanced Material Development

In addition to its applications in drug delivery and bioconjugation, this compound is also employed in the creation of advanced materials. Its unique properties allow for:

- Surface Modifications : The compound can be used to modify surfaces for biomedical applications, improving biocompatibility and functionality .

- Nanotechnology : In nanomedicine, this compound contributes to the design of nanoparticles that can encapsulate drugs or genes, enhancing targeted delivery and reducing systemic toxicity .

Case Study 1: PROTAC Efficacy Enhancement

A study demonstrated that the incorporation of this compound into PROTACs significantly improved their pharmacokinetic properties. By optimizing the linker length and hydrophobicity through this compound, researchers achieved better target engagement and degradation rates of oncogenic proteins in cancer cells.

Case Study 2: Biodegradable Polymer Systems

Research highlighted the use of this compound within biodegradable polymer systems for cancer treatment. The study showcased how these systems could deliver chemotherapeutics with controlled release profiles, leading to enhanced therapeutic outcomes in preclinical models.

Data Table: Comparative Properties of Related Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Benzyl-PEG2-Acid | Shorter PEG chain | Different solubility profiles |

| Benzyl-PEG6-Acid | Longer PEG chain | Enhanced hydrophilicity but may reduce binding efficiency |

| Carboxylic Acid-PEG Linkers | Similar PEG chains but different terminal groups | Used for simpler conjugation strategies |

Wirkmechanismus

The mechanism of action of Benzyl-PEG4-acid primarily involves its role as a linker in chemical and biological systems. The benzyl group protects the alcohol functionality during reactions and can be removed under mild conditions to expose the reactive site. The carboxylic acid group can form stable amide bonds with primary amines, facilitating the conjugation of different molecules. In PROTACs, this compound enables the selective degradation of target proteins by linking the target protein to an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation .

Vergleich Mit ähnlichen Verbindungen

Benzyl-PEG3-acid: Similar structure but with one less ethylene glycol unit.

Benzyl-PEG5-acid: Similar structure but with one more ethylene glycol unit.

Benzyl-PEG4-amine: Contains an amine group instead of a carboxylic acid group .

Uniqueness: Benzyl-PEG4-acid is unique due to its specific length of the PEG chain, which provides an optimal balance between hydrophilicity and hydrophobicity. This balance enhances its solubility in both aqueous and organic solvents, making it highly versatile for various applications. Additionally, the presence of both benzyl and carboxylic acid groups allows for selective protection and functionalization, which is crucial in complex synthetic processes .

Biologische Aktivität

Benzyl-PEG4-acid, a synthetic compound characterized by a benzyl group attached to a polyethylene glycol (PEG) chain terminated with a carboxylic acid, has garnered attention in the fields of drug delivery and targeted therapies. Its unique structure enhances its biological activity, particularly in applications such as PROTAC (Proteolysis Targeting Chimeras) development. This article delves into the biological activity of this compound, highlighting its role in drug delivery systems, interaction studies, and relevant research findings.

This compound has the following chemical characteristics:

- Chemical Formula : C16H24O6

- IUPAC Name : 3-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]propanoic acid

- Molecular Weight : Approximately 320.37 g/mol

The compound features a hydrophilic PEG segment that improves solubility and circulation time in biological systems, while the hydrophobic benzyl group facilitates interactions with specific biological targets .

Role in PROTAC Development

This compound serves as a critical linker molecule in the design of PROTACs. These heterobifunctional molecules are engineered to recruit the ubiquitin-proteasome system for targeted protein degradation. The effectiveness of PROTACs largely depends on the linker used, which influences their pharmacokinetic properties and specificity .

- Linkage : The benzyl group acts as a hydrophobic interaction site, while the PEG segment enhances solubility.

- Targeting : By connecting two ligands—one for the target protein and another for an E3 ligase—this compound facilitates proximity-induced ubiquitination.

- Degradation : This process leads to the degradation of the target protein, which is crucial in therapeutic strategies against various diseases, including cancer .

Biological Activity and Interaction Studies

Research indicates that this compound significantly alters the pharmacodynamics and pharmacokinetics of drug formulations. Its incorporation into therapeutic agents can enhance efficacy while minimizing side effects. Key findings from studies include:

- Binding Affinity : Interaction studies demonstrate that this compound shows favorable binding with various proteins and biomolecules, enhancing drug-target interactions .

- Solubility Enhancement : The PEG segment contributes to increased solubility in aqueous environments, which is vital for drug delivery applications .

Case Studies

- PROTAC Efficacy : In a study evaluating the performance of different linkers in PROTACs, this compound was found to improve the degradation rate of target proteins compared to other linkers, showcasing its potential in therapeutic applications .

- Drug Delivery Systems : Research on polymer-based drug delivery systems highlighted that this compound could enhance the stability and release profile of peptide drugs over extended periods, indicating its utility in sustained-release formulations .

Comparative Analysis

A comparison of this compound with other common PEG linkers reveals its unique advantages:

| Property | This compound | Other PEG Linkers |

|---|---|---|

| Solubility | High | Variable |

| Hydrophobicity | Moderate | Low |

| Targeting Efficiency | High | Moderate |

| Biocompatibility | Excellent | Good |

Eigenschaften

IUPAC Name |

3-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O6/c17-16(18)6-7-19-8-9-20-10-11-21-12-13-22-14-15-4-2-1-3-5-15/h1-5H,6-14H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLPTVPWFDQWFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801246087 | |

| Record name | 14-Phenyl-4,7,10,13-tetraoxatetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801246087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127457-64-1 | |

| Record name | 14-Phenyl-4,7,10,13-tetraoxatetradecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127457-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 14-Phenyl-4,7,10,13-tetraoxatetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801246087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.